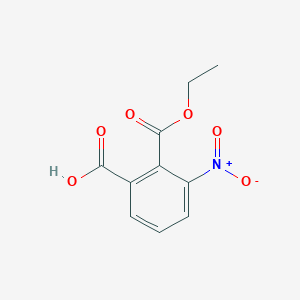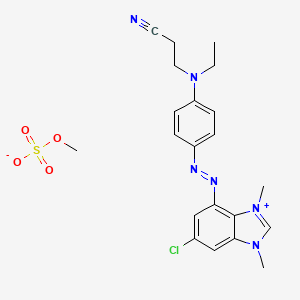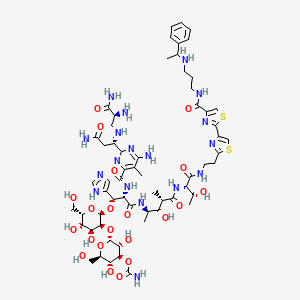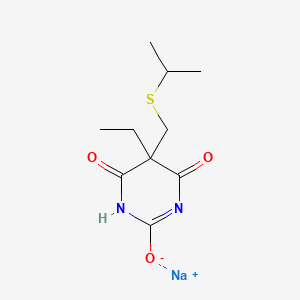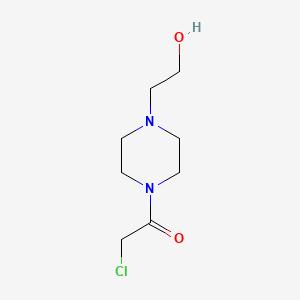
1-Piperazineethanol,4-(chloroacetyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a chloroacetyl group.
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The ethanol group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine and chloroacetic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be compared with other piperazine derivatives such as:
1-(4-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol: Used as an antifungal agent and in forensic toxicology.
1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride: Studied for its potential therapeutic applications.
The uniqueness of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further modifications, making it a versatile intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
77580-36-0 |
|---|---|
Formule moléculaire |
C8H15ClN2O2 |
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |
Clé InChI |
GTPBAYNQHIBLAI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


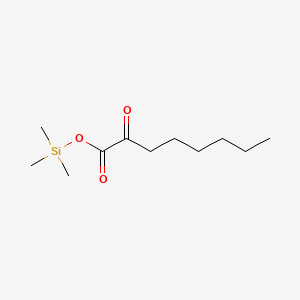


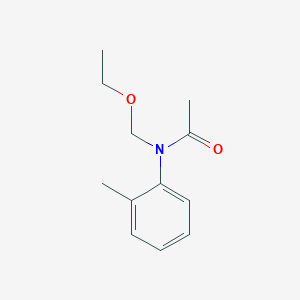
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)



